Product packaging for D-Tryptophanol(Cat. No.:CAS No. 52485-52-6)

D-Tryptophanol

Cat. No.: B1333551
CAS No.: 52485-52-6
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
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Description

D-Tryptophanol (CAS 52485-52-6) is a chiral amino alcohol derivative of D-tryptophan with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound is characterized by its melting point of 86-89 °C and is soluble in various organic solvents including chloroform, dichloromethane, and ethyl acetate. As a key building block in organic and medicinal chemistry, this compound is extensively utilized in scientific research as a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in peptide synthesis and drug development, where its stereochemical integrity is crucial for creating compounds with specific three-dimensional structures and biological activities. For instance, Tryptophanol-derived isoindolinones are investigated as potential p53 activators for cancer research, with studies demonstrating their intracellular localization in the endoplasmic reticulum. The D-configuration of the tryptophan moiety is significant for probing stereospecific interactions in biological systems and for the development of chiral reagents. This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370101
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-52-6
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for D Tryptophanol and Chiral Tryptophan Analogues

Chemoenzymatic and Biocatalytic Synthesis Approaches

The use of enzymes in the synthesis of D-amino acids offers an environmentally friendly and highly selective alternative to traditional chemical methods. These biocatalytic approaches often result in high yields and enantiomeric purity under mild reaction conditions.

Stereoinversion and Deracemization Strategies for D-Tryptophan

A significant breakthrough in the synthesis of D-tryptophan involves the use of a single-module nonribosomal peptide synthetase (NRPS), IvoA, from a fungal source. google.comwipo.intnih.govcore.ac.uk This enzyme catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with remarkable efficiency, achieving complete conversion. google.comwipo.intnih.govcore.ac.uk The process is driven by the epimerization (E) domain of IvoA, while a non-canonical condensation (C) domain selectively hydrolyzes the D-tryptophanyl-S-phosphopantetheine thioester. google.comwipo.intnih.gov This enzymatic system has been successfully applied to the deracemization of a variety of substituted racemic tryptophans, yielding the corresponding D-enantiomers in high enantiomeric excess. google.comnih.gov

Another strategy employs an L-amino acid oxidase (LAAO) from the actinomycete Lechevalieria aerocolonigenes, known as RebO. researchgate.netnih.govacs.org This enzyme facilitates a chemoenzymatic cascade for the synthesis of halogenated D-tryptophan derivatives. nih.govmdpi.com The process involves the specific oxidation of the L-enantiomer to its corresponding imino acid. acs.org Subsequent non-selective reduction of the imine with a reducing agent like ammonia-borane regenerates the racemic amino acid. nih.govacs.org Through iterative cycles of selective oxidation and non-selective reduction, the D-enantiomer accumulates, leading to high enantiomeric purity. researchgate.netacs.org This method has proven effective for producing various halogenated D-tryptophans. nih.govmdpi.com

EnzymeSourceStrategyKey Features
IvoA (NRPS) FungalATP-dependent unidirectional stereoinversionComplete conversion of L- to D-tryptophan. google.comwipo.intnih.govcore.ac.uk
RebO (LAAO) Lechevalieria aerocolonigenesChemoenzymatic dynamic stereoinversionAccumulation of D-enantiomer through iterative oxidation-reduction cycles. researchgate.netnih.govacs.org

Multi-Enzyme Cascade Systems for D-Tryptophan Derivatives

One such system couples the synthesis of L-tryptophan derivatives from indoles, catalyzed by tryptophan synthase, with a stereoinversion cascade. nih.govnih.govacs.org This cascade utilizes an L-amino acid deaminase (LAAD) and an engineered D-aminotransferase. nih.govnih.gov The LAAD converts the newly synthesized L-tryptophan derivative to its corresponding α-keto acid, which is then stereoselectively aminated by the engineered D-aminotransferase to yield the desired D-enantiomer. nih.gov This method has been successfully used for the preparative-scale synthesis of a broad range of D-tryptophan derivatives with various substituents on the indole (B1671886) ring, achieving good yields and high enantiomeric excess (91% to >99%). nih.govacs.org

The "hydantoinase process" is another industrially relevant multi-enzymatic system for producing D-amino acids. nih.govnih.gov This dynamic kinetic resolution process typically involves three enzymes: a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase. nih.gov The hydantoin racemase continuously converts L-hydantoin to D-hydantoin, which is then hydrolyzed by the D-hydantoinase to N-carbamoyl-D-amino acid. Finally, the D-carbamoylase cleaves the carbamoyl (B1232498) group to release the D-amino acid. nih.gov This process has been successfully applied to the synthesis of various D-amino acids on an industrial scale. nih.gov

Tryptophanase-Catalyzed Synthesis of L-Tryptophan from D-Serine (and its implications for understanding D-tryptophan metabolism)

Tryptophanase is an enzyme that typically exhibits absolute stereospecificity, catalyzing the synthesis of L-tryptophan from L-serine and indole. mdpi.comdntb.gov.ua It is generally inactive towards D-serine. mdpi.comdntb.gov.ua However, research has shown that in highly concentrated solutions of diammonium hydrogen phosphate, tryptophanase can alter its stereospecificity. mdpi.comdntb.gov.uanii.ac.jpnih.gov Under these specific conditions, the enzyme becomes capable of utilizing D-serine to synthesize L-tryptophan. mdpi.comdntb.gov.uanii.ac.jpnih.gov This reaction proceeds through a β-replacement mechanism involving an enzyme-bound α-aminoacrylate intermediate. mdpi.comnii.ac.jpnih.gov While this particular reaction produces L-tryptophan, the finding that the stereospecificity of tryptophanase can be modulated has significant implications for understanding the enzymatic handling and potential metabolism of D-amino acids like D-tryptophan. It suggests that under certain environmental or cellular conditions, enzymatic pathways may exist for the conversion or degradation of D-isomers.

Asymmetric Organic Synthesis of D-Tryptophanol and Substituted Derivatives

Asymmetric organic synthesis provides powerful and versatile routes to chiral molecules like this compound and its analogues, offering precise control over stereochemistry.

A notable palladium-mediated heteroannulation reaction has been developed for the efficient asymmetric synthesis of optically active tryptophan derivatives. acs.orgnih.govcapes.gov.br This method involves the reaction of substituted o-iodoanilines with an internal alkyne. acs.orgnih.govcapes.gov.br The required chiral internal alkyne can be prepared with high diastereomeric excess using a Schöllkopf chiral auxiliary. acs.orgcapes.gov.br This strategy allows for the large-scale synthesis of compounds like optically pure 6-methoxy-D-tryptophan. acs.orgnih.govcapes.gov.br

Enantioselective Michael Addition Strategies for Substituted Tryptophans

The asymmetric Michael addition of a chiral equivalent of nucleophilic glycine (B1666218) to sulfonylindoles has been demonstrated as a highly efficient method for synthesizing syn-β-substituted tryptophan derivatives. rsc.orgrsc.org This approach achieves high diastereoselectivity and enantioselectivity. rsc.orgrsc.org The resulting adducts can be readily converted to the desired syn-β-substituted tryptophans in high yield. rsc.orgrsc.org

Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation for Tryptophan Derivatives

A tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction offers a direct and enantioselective route to tryptophan derivatives. amanote.comcaltech.edunih.govacs.orgnih.gov This reaction occurs between 2-substituted indoles and methyl 2-acetamidoacrylate. amanote.comnih.govacs.orgnih.gov The process is catalyzed by a chiral BINOL-derived catalyst, specifically (R)-3,3′-dibromo-BINOL, in the presence of stoichiometric tin tetrachloride (SnCl4). amanote.comnih.govacs.orgnih.gov This represents the first example of a tandem conjugate addition/asymmetric protonation reaction using a BINOL•SnCl4 complex as the catalyst. amanote.comnih.govacs.org The reaction furnishes a range of synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity, even on a preparative scale. amanote.comnih.gov A proposed mechanism suggests that a chiral proton source, formed from the BINOL catalyst and SnCl4, protonates a tin-enolate intermediate. beilstein-journals.org

ReactionKey ReagentsCatalystProduct Type
Palladium-Mediated Heteroannulation Substituted o-iodoanilines, internal alkynePalladiumOptically active tryptophan derivatives. acs.orgnih.govcapes.gov.br
Asymmetric Michael Addition Chiral glycine equivalent, sulfonylindolesNickel(II) complexsyn-β-substituted tryptophan derivatives. rsc.orgrsc.org
Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation 2-substituted indoles, methyl 2-acetamidoacrylate(R)-3,3′-dibromo-BINOL, SnCl4Enantioenriched tryptophan derivatives. amanote.comnih.govacs.orgnih.gov

Enzymatic Optical Resolution Techniques for D-Tryptophan Derivatives

The production of enantiomerically pure D-tryptophan and its derivatives is of significant interest for the synthesis of various pharmaceuticals and bioactive compounds. Enzymatic optical resolution has emerged as a powerful and environmentally benign strategy to obtain these chiral building blocks. These methods primarily involve the use of stereoselective enzymes to resolve racemic mixtures, often of N-acylated tryptophan derivatives.

One of the most established techniques involves the use of acylases for the kinetic resolution of racemic N-acetyl-D,L-tryptophan analogues. rsc.orgrsc.orgoup.com In this approach, an N-acylase enzyme, which is stereospecific, is employed to selectively hydrolyze one of the enantiomers in the racemic mixture. For instance, L-aminoacylase can be used to selectively deacetylate the N-acetyl-L-tryptophan derivative, leaving the desired N-acetyl-D-tryptophan derivative unreacted. nih.gov This allows for the separation of the D-enantiomer. Conversely, D-aminoacylases are utilized for the direct production of D-tryptophan derivatives from their racemic N-acetylated precursors. sunderland.ac.ukresearchgate.netnih.gov This method has been successfully applied to the synthesis of important derivatives such as 7'- and 6'-bromo-D-tryptophan. sunderland.ac.ukresearchgate.netmiddlebury.edu

The process typically involves incubating the racemic N-acetyl-tryptophan derivative with the D-aminoacylase. The enzyme specifically catalyzes the hydrolysis of the N-acetyl group from the D-enantiomer, yielding the free D-tryptophan derivative, while the N-acetyl-L-tryptophan derivative remains unchanged. The resulting mixture of the D-amino acid and the N-acetylated L-amino acid can then be separated. Although this method is effective, the theoretical maximum yield for the desired D-enantiomer is 50% in a standard kinetic resolution. researchgate.net

To overcome the yield limitations of traditional kinetic resolution, multi-enzyme cascade systems have been developed. These sophisticated one-pot biocatalytic processes can achieve dynamic kinetic resolution, theoretically enabling a 100% conversion of the racemic starting material to the desired D-enantiomer. One such system for the synthesis of D-tryptophan derivatives from indoles involves a three-enzyme cascade. nih.govresearchgate.netacs.org This system typically couples:

Tryptophan synthase (TrpS) : Catalyzes the synthesis of L-tryptophan or its analogues from indole and serine. nih.gov

L-amino acid deaminase (LAAD) : Selectively deaminates the L-tryptophan derivative to the corresponding α-keto acid.

Engineered D-aminotransferase (DATA) : Catalyzes the stereoselective transamination of the α-keto acid to the final D-tryptophan derivative. nih.gov

This multi-enzyme approach has been successfully used for the preparative-scale synthesis of a variety of D-tryptophan derivatives with high enantiomeric excess. nih.govresearchgate.net

While the enzymatic synthesis of D-tryptophan and its amino acid analogues is well-documented, direct enzymatic routes to this compound, the corresponding amino alcohol, are less described in the literature. The conversion of a carboxylic acid to an alcohol is a reduction reaction, and while enzymes capable of such transformations exist, their specific application for the production of this compound from D-Tryptophan is not as commonly reported as the resolution of the amino acid itself.

Below are tables summarizing the key enzymes and their roles in the enzymatic optical resolution of D-Tryptophan derivatives.

Table 1: Enzymes Used in the Kinetic Resolution of D-Tryptophan Derivatives

Enzyme EC Number Substrate(s) Product(s) Application
D-Aminoacylase 3.5.1.81 N-Acetyl-D,L-tryptophan derivatives D-Tryptophan derivatives, N-Acetyl-L-tryptophan derivatives Kinetic resolution to produce D-amino acids sunderland.ac.ukresearchgate.netnih.gov

Table 2: Multi-Enzyme Cascade for Dynamic Kinetic Resolution of D-Tryptophan Derivatives

Enzyme Role in Cascade Starting Material for the Step Product of the Step
Tryptophan Synthase (TrpS) Synthesis of L-tryptophan analogue Indole, Serine L-Tryptophan analogue
L-Amino Acid Deaminase (LAAD) Stereoinversion of L-enantiomer L-Tryptophan analogue α-Keto acid derivative

Investigations into the Biological Activities and Molecular Mechanisms of D Tryptophanol

Modulatory Effects on Cellular Pathways and Enzyme Systems

D-Tryptophanol and its related compounds are subjects of research for their capacity to interact with various enzymes and cellular receptors, thereby influencing biological pathways. ontosight.ai The indole (B1671886) structure, a core component of this compound, is recognized for its ability to engage with multiple biological targets, which can result in a range of pharmacological effects. ontosight.ai

The metabolism of tryptophan is a critical pathway involving several key enzymes that can be influenced by D-tryptophan and its derivatives. nih.gov Two of the most significant enzymes in this pathway are indoleamine 2,3-dioxygenase (IDO) and D-amino acid oxidase (DAAO). acs.orgfrontiersin.org

D-amino acid oxidase (DAAO): This enzyme catalyzes the oxidative deamination of D-amino acids. rcsb.orguniprot.org Specifically, DAAO can convert D-tryptophan into indole-3-pyruvic acid (I3P), a precursor to potent agonists of the aryl hydrocarbon receptor (AHR). acs.org Human DAAO (hDAAO) exhibits a preference for hydrophobic amino acids, including D-tryptophan. frontiersin.org The enzyme's activity can be modulated by the presence of its substrates and inhibitors, suggesting a mechanism for fine-tuning its function based on the cellular environment. frontiersin.org

Indoleamine 2,3-dioxygenase (IDO): IDO is a key enzyme in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism. frontiersin.orgwikipedia.org It is responsible for converting tryptophan into N-formyl-kynurenine. nih.govfrontiersin.org There are two main isoforms, IDO1 and IDO2. nih.govplos.org While IDO1 can catabolize both L- and D-tryptophan, it has a much higher efficiency for the L-isomer. frontiersin.orguniprot.org 1-methyl-D-tryptophan (1-D-MT), a derivative of D-tryptophan, is known to be an inhibitor of IDO, particularly IDO2. nih.govcaymanchem.com This inhibition disrupts tryptophan catabolism and has been shown to enhance antitumor and antiviral immune responses in vitro. caymanchem.com Interestingly, while 1-D-MT is used to inhibit IDO-mediated immune escape in tumors, it has also been observed to paradoxically upregulate IDO1 expression in human cancer cells. plos.org

The interplay between these enzymes and D-tryptophan derivatives highlights the complexity of tryptophan metabolism and its regulation. The ability of D-tryptophan and its analogs to influence these enzymatic pathways has significant implications for their potential roles in immunology and oncology. ontosight.ai

Table 1: this compound and its Interactions with Key Enzymes in Tryptophan Metabolism

Enzyme Action on/by D-Tryptophan or its Derivatives Biological Implication References
D-amino acid oxidase (DAAO) Catalyzes the oxidative deamination of D-tryptophan to indole-3-pyruvic acid (I3P). Generation of aryl hydrocarbon receptor (AHR) agonists. acs.orgfrontiersin.org
Indoleamine 2,3-dioxygenase 1 (IDO1) Can catabolize D-tryptophan, though less efficiently than L-tryptophan. Its inhibitor, 1-methyl-D-tryptophan (1-D-MT), can paradoxically upregulate IDO1 expression. Modulation of the kynurenine pathway and immune responses. frontiersin.orgplos.orguniprot.org
Indoleamine 2,3-dioxygenase 2 (IDO2) Preferentially inhibited by 1-methyl-D-tryptophan (1-D-MT). Potential role in inhibiting immune responses to tumors. nih.govplos.org

D-tryptophan and its metabolites can engage with specific receptors to modulate signaling cascades, thereby influencing cellular responses. frontiersin.org A key receptor in this context is the aryl hydrocarbon receptor (AHR). acs.org

The enzymatic conversion of D-tryptophan by D-amino acid oxidase (DAAO) produces indole-3-pyruvic acid (I3P), which is a precursor to potent AHR agonists. acs.org The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs). frontiersin.orgparenchymabio.com Activation of AHR by tryptophan metabolites can lead to the transcription of various genes involved in immune control and gut homeostasis. frontiersin.org

Furthermore, D-tryptophan metabolites have been shown to elicit neutrophil chemotactic responses through the G-protein coupled receptor GPR109B. chemicalbook.com This interaction can trigger downstream signaling pathways that contribute to the modulation of inflammatory responses. chemicalbook.com For instance, certain tryptophan metabolites can reduce proinflammatory responses mediated by Toll-like receptors (TLRs) and enhance the secretion of the anti-inflammatory cytokine IL-10. tandfonline.com

The engagement of these receptors and the subsequent modulation of signaling cascades underscore the potential of D-tryptophan and its derivatives to act as signaling molecules that can fine-tune immune and inflammatory responses. frontiersin.orgtandfonline.com

Table 2: Receptor Engagement and Signaling Modulation by D-Tryptophan and its Metabolites

Receptor Ligand/Modulator Downstream Signaling Effect Cellular Outcome References
Aryl Hydrocarbon Receptor (AHR) Metabolites derived from D-tryptophan (via DAAO) Activation of AHR and subsequent gene transcription. Regulation of immune cell differentiation (e.g., Th17, Tregs) and gut homeostasis. acs.orgfrontiersin.orgfrontiersin.orgparenchymabio.com
G-protein coupled receptor (GPR109B) D-tryptophan metabolites Activation of PTX-sensitive G proteins, reduction in adenylate cyclase activity. Elicits neutrophil chemotactic responses. frontiersin.orgchemicalbook.com
Toll-like Receptors (TLRs) Microbial tryptophan metabolites Reduced proinflammatory responses to TLR-3 and TLR-4 stimulation. Enhanced IL-10 secretion. tandfonline.com

Interactions with Enzymes involved in Tryptophan Metabolism (e.g., D-amino acid oxidase, indoleamine 2,3-dioxygenase, and implications for this compound)

Immunomodulatory Research

D-Tryptophan and its derivatives have been recognized for their immunomodulatory properties, with research indicating their potential to influence various aspects of the immune system. frontiersin.orgnih.gov These compounds can regulate intestinal homeostasis and have been investigated for their role in allergic diseases. frontiersin.org

Research has demonstrated that D-tryptophan and its derivatives can significantly impact inflammatory responses and the expression of cytokines. A derivative of D-tryptophan, N-glycidyl D-tryptophan ether, has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in vivo. rsc.org

Microbial tryptophan metabolites have also been found to modulate innate immune cell responses. They can reduce proinflammatory responses to stimulators of interferon genes (STING) and toll-like receptor (TLR) stimulation, while simultaneously enhancing the secretion of the anti-inflammatory cytokine IL-10. tandfonline.com Furthermore, tryptophan metabolites can influence lymphocyte responses by limiting the production of cytokines associated with T helper 1 (Th1) and Th17 cells and promoting the secretion of IL-22, a cytokine involved in mucosal immunity. tandfonline.com The kynurenine pathway, a major route of tryptophan metabolism, is strongly induced by pro-inflammatory stimuli and plays a crucial role in regulating the immune response. frontiersin.org

D-Tryptophan and its metabolites can influence the phenotype and differentiation of various immune cells. Tryptophan metabolism has been shown to affect the differentiation of macrophages into different phenotypes. frontiersin.org Specifically, M2 macrophages, which have immunosuppressive functions, express indoleamine 2,3-dioxygenase (IDO) to suppress T cell proliferation and stimulate regulatory T cells (Tregs). frontiersin.orgfrontiersin.org

The aryl hydrocarbon receptor (AHR), which is activated by tryptophan metabolites, plays a significant role in controlling the differentiation of Tregs and Th17 cells. frontiersin.orgparenchymabio.com For example, the tryptophan derivative 3,3'-diindolylmethane (B526164) (DIM) has been shown to alleviate experimental colitis by reducing Th2/Th17 cells and increasing Tregs. frontiersin.org Furthermore, treatment with 1-methyl-D-tryptophan (D-1MT), an IDO inhibitor, has been observed to induce genes that have positive effects on T cell differentiation and activation in vivo. pnas.org This suggests that by modulating tryptophan metabolism, it is possible to influence the balance of different T cell subsets, which has implications for autoimmune diseases and cancer immunotherapy. pnas.orgnih.gov

Impact on Inflammatory Responses and Cytokine Expression

Antimicrobial Properties and Biofilm Dynamics

D-Tryptophan has demonstrated notable antimicrobial properties, particularly in inhibiting the growth of certain bacteria and disrupting biofilm formation. chemicalbook.comnih.gov These effects are often enhanced in the presence of other stressors like high salt concentrations and varying temperatures. nih.govnih.gov

Studies have shown that D-tryptophan can suppress the growth of foodborne pathogens. chemicalbook.comnih.gov For instance, concentrations of 30–40 mM D-tryptophan have been found to completely inhibit the growth of Escherichia coli O157:H7 and Salmonella in environments with high salt content. frontiersin.org The antimicrobial efficacy of D-tryptophan against E. coli is influenced by both NaCl concentration and temperature, with higher temperatures leading to a more rapid decrease in viable bacteria. frontiersin.orgnih.gov

In addition to its direct antimicrobial effects, D-tryptophan exhibits significant anti-biofilm activity. chemicalbook.com Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. asm.org D-tryptophan, both alone and in combination with other D-amino acids, can prevent biofilm formation and even disassemble existing biofilms of various microorganisms, including Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. chemicalbook.comasm.org The mechanism behind this anti-biofilm effect is thought to involve interference with the initial adhesion between bacterial cells and alterations to the properties of the extracellular matrix that holds the biofilm together. chemicalbook.com For example, a 10.0 mM concentration of D-tryptophan was shown to inhibit P. aeruginosa biofilm formation by 71% after 24 hours. asm.org Research also indicates that D-amino acids, including D-tryptophan, can interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm development. nih.gov

Table 3: Antimicrobial and Anti-Biofilm Activity of D-Tryptophan

Organism D-Tryptophan Concentration Observed Effect Reference
Escherichia coli O157:H7 30-40 mM (with >3% salt) Complete growth inhibition frontiersin.org
Salmonella 30-40 mM (with >3% salt) Complete growth inhibition frontiersin.org
Pseudomonas aeruginosa 10.0 mM 71% inhibition of biofilm formation at 24h asm.org
Bacillus subtilis Not specified Inhibition of biofilm development chemicalbook.com
Staphylococcus aureus Not specified Inhibition of biofilm development chemicalbook.comnih.gov
Enterococcus faecalis 2.5 mM and 25 mM Significant reduction in biofilms plos.org

Inhibition of Pathogenic Microbial Growth

This compound has demonstrated notable efficacy in curbing the growth of various pathogenic microbes. Research indicates that D-Tryptophan, a related compound, exhibits strong inhibitory effects on the in-vitro growth of the enteric pathogen Citrobacter rodentium. nih.gov This inhibition is significant as D-Tryptophan was also shown to protect mice from lethal infections by reducing the pathogen load. nih.gov The antimicrobial properties of D-Tryptophan extend to other Gram-negative bacteria as well. frontiersin.org

The effectiveness of D-Tryptophan as an antibacterial agent can be influenced by environmental factors such as salt concentration and temperature. frontiersin.org For instance, when used with salt, D-Tryptophan effectively inhibits the growth of Shewanella baltica and Pseudomonas fluorescens by diminishing their respiratory capacity. frontiersin.org Optimal growth inhibition of these bacteria requires high levels of both NaCl (>3.5%) and D-Tryptophan (>15 mM). frontiersin.org Similarly, the inhibitory action of D-Tryptophan on Listeria monocytogenes in dairy products is dependent on temperature stress. frontiersin.org In the context of food preservation, the addition of 40 mM D-Tryptophan to soft cheese and ice cream contaminated with Escherichia coli O26:H11 led to a significant decrease in bacterial proliferation, particularly when combined with other food-related stressors. frontiersin.orgmdpi.com

Studies have also highlighted the potential of D-Tryptophan in marine environments. It has been shown to effectively control Vibrio species in live oysters at room temperature and delay spoilage in refrigerated shucked oysters. frontiersin.org Specifically, D-Tryptophan at a concentration of 40 mM was found to inhibit the growth of total viable counts (TVC) in shucked oysters stored at 4°C. asm.org The growth-inhibitory effect on Vibrio parahaemolyticus and Vibrio vulnificus is particularly pronounced in high-salt environments. asm.org The antimicrobial mechanism may involve the inhibition of initial cell adhesion and alterations to the extracellular matrix, which is crucial for protecting microorganisms. researchgate.net

Table 1: Inhibition of Pathogenic Microbial Growth by D-Tryptophan

PathogenConditionObserved EffectReference
Citrobacter rodentiumIn vitroStrongly inhibited growth. nih.gov
Shewanella balticaWith >3.5% NaCl and >15 mM D-TryptophanEffective growth inhibition via reduced respiratory ability. frontiersin.org
Pseudomonas fluorescensWith >3.5% NaCl and >15 mM D-TryptophanEffective growth inhibition via reduced respiratory ability. frontiersin.org
Listeria monocytogenesIn milk and cream under temperature stressGrowth influence is contingent on the level of temperature stress. frontiersin.org
Escherichia coli O26:H1140 mM D-Tryptophan in soft cheese and ice creamSignificant reduction in bacterial proliferation. frontiersin.orgmdpi.com
Vibrio parahaemolyticusIn high-salt environmentInhibited growth. asm.org
Vibrio vulnificusIn high-salt environmentInhibited growth. asm.org

Regulation of Bacterial Biofilm Formation and Integrity

This compound and its related compound, D-Tryptophan, have been identified as potent inhibitors of bacterial biofilm formation, a critical aspect of bacterial survival and virulence. researchgate.netnih.gov Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which protects them from environmental threats. nih.govmdpi.com

D-Tryptophan has been shown to significantly inhibit the attachment of Pseudomonas mendocina and Staphylococcus aureus cells to surfaces, a crucial first step in biofilm formation. researchgate.netnih.gov The inhibitory effect was more pronounced on P. mendocina, where the rate of cell adherence was drastically reduced. nih.gov Furthermore, the addition of D-Tryptophan to pre-existing biofilms can lead to their partial disassembly. nih.gov

The mechanism behind this anti-biofilm activity is thought to involve the disruption of initial cell adhesion and modification of the extracellular matrix's properties. mdpi.comresearchgate.net By hindering intracellular communication and adherence, D-Tryptophan can repress the genes responsible for cell-to-cell communication, which is vital for the formation of robust biofilms. nih.gov For instance, in Cronobacter sakazakii, a foodborne pathogen, 10 mM D-Tryptophan caused a significant reduction in biofilm formation over 72 hours. researchgate.net

The effectiveness of D-Tryptophan as an anti-biofilm agent is often enhanced when used in conjunction with other environmental stressors, such as varying salt concentrations and temperatures. researchgate.net This combined approach has shown significant antimicrobial and anti-biofilm effects against both Gram-positive and Gram-negative foodborne pathogens. researchgate.net

Table 2: Regulation of Bacterial Biofilm Formation by D-Tryptophan

BacteriumConditionObserved EffectReference
Pseudomonas mendocina1 mM D-TryptophanSignificantly inhibited cell attachment and biofilm formation. researchgate.netnih.gov
Staphylococcus aureus1 mM D-TryptophanSignificantly inhibited cell attachment and biofilm formation. researchgate.netnih.gov
Cronobacter sakazakii10 mM D-TryptophanReduction of biofilm formation by 87% at 24h, 84% at 48h, and 76% at 72h. researchgate.net

Other Investigated Biological Roles

Beyond its antimicrobial properties, this compound and its related compounds have been investigated for other biological activities, including effects on cell proliferation, differentiation, and the modulation of the Epithelial-Mesenchymal Transition (EMT).

Effects on Cell Proliferation and Differentiation

The influence of tryptophan isomers on cellular processes like proliferation and differentiation has been a subject of study. In human bone marrow-derived mesenchymal stromal cells (hBMSCs), D-tryptophan at a concentration of 10 μM was found to increase the number of cells expressing the early stem cell marker SSEA-4. mdpi.com It also enhanced the gene expression of key stem cell markers such as OCT-4, NANOG, and SOX-2. mdpi.com This suggests a role for D-tryptophan in maintaining the "stemness" of these cells. mdpi.com

Conversely, in a study using broiler and layer mesenchymal stem cells (MSCs), 5 mM L-tryptophan was found to significantly inhibit the proliferation of these cells. researchgate.net However, in the context of osteogenic differentiation, a combination of 2.5 mM Ca2+ and 5 mM L-tryptophan significantly promoted the mineralization process in broiler MSCs. researchgate.net This treatment also led to the upregulation of the vitamin D receptor (VDR), β-catenin, and other osteogenesis-related genes. researchgate.net In contrast, 5 mM L-tryptophan inhibited the differentiation and mineralization process in layer MSCs. researchgate.net

It is important to note that in Caco-2 cells, a human colon adenocarcinoma cell line, tryptophan did not show any effect on cell viability, proliferation, or differentiation under the tested conditions. koreamed.org

Table 3: Effects of Tryptophan Isomers on Cell Proliferation and Differentiation

Cell TypeCompound and ConcentrationEffect on ProliferationEffect on DifferentiationReference
Human Bone Marrow-Derived Mesenchymal Stromal Cells (hBMSCs)10 μM D-TryptophanNot specifiedIncreased expression of stem cell markers (SSEA-4, OCT-4, NANOG, SOX-2). mdpi.com
Broiler Mesenchymal Stem Cells (MSCs)5 mM L-TryptophanSignificantly inhibited.Promoted osteogenic differentiation (mineralization) when combined with 2.5 mM Ca2+. researchgate.net
Layer Mesenchymal Stem Cells (MSCs)5 mM L-TryptophanSignificantly inhibited.Inhibited osteogenic differentiation and mineralization. researchgate.net
Caco-2 CellsTryptophan (concentration not specified)No effect.No effect. koreamed.org

Insights into Epithelial-Mesenchymal Transition (EMT) Modulation

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, a transition crucial in development and implicated in diseases like cancer and fibrosis. nih.govmdpi.comprinceton.edu Tryptophan metabolism has emerged as a potential modulator of this process.

In the context of cancer, particularly triple-negative breast cancer (TNBC), the restoration of miR-200c, a microRNA that is a key determinant of the epithelial phenotype, has been shown to reverse the EMT process. aacrjournals.org This reversal was accompanied by a significant decrease in the expression of TDO2, an enzyme involved in tryptophan catabolism, and a subsequent reduction in the production of kynurenine, an immunosuppressive metabolite. aacrjournals.org This suggests that the mesenchymal phenotype in these cancer cells is associated with increased tryptophan catabolism. aacrjournals.org

The tumor microenvironment, which includes various cell types and signaling molecules like TGF-β, plays a significant role in inducing EMT. oatext.com Tryptophan metabolism and its byproducts can influence this microenvironment. For instance, dysregulated tryptophan metabolism is linked to immune evasion by tumors. spandidos-publications.com By catabolizing tryptophan, tumors can create an immunosuppressive environment that facilitates their progression. spandidos-publications.com

While direct studies on this compound's role in EMT are limited, the established connection between tryptophan metabolism and the EMT process in cancer provides a foundation for future investigations into how this compound might specifically modulate this critical cellular transition.

D Tryptophanol Metabolism and Pharmacokinetic Research Perspectives

Metabolic Fate and Enzymatic Conversions in Vivo

The in vivo metabolic journey of D-tryptophan, the precursor to D-tryptophanol, is a complex process involving stereoinversion and entry into significant catabolic pathways. Research indicates that D-tryptophan is metabolized in both the brain and peripheral tissues. nih.govfrontiersin.org

Role of D-Amino Acid Oxidase in the Stereoinversion and Catabolism of D-Tryptophan (and implications for this compound)

D-amino acid oxidase (DAAO) is a key flavoenzyme that catalyzes the oxidative deamination of D-isomers of various amino acids, including D-tryptophan. researchgate.netfrontiersin.org This enzyme is crucial for the catabolism of D-amino acids that may originate from the diet or the gut microbiota. uniprot.org In mammals, DAAO is primarily found in the kidney, liver, and brain. researchgate.netfrontiersin.org

One of the primary roles of DAAO in D-tryptophan metabolism is its conversion to L-tryptophan. nih.govresearchgate.net Studies in mice have demonstrated that the administration of D-tryptophan leads to the formation of L-tryptophan in plasma, liver, and various brain regions. This conversion can be blocked by inhibitors of DAAO, confirming the enzyme's involvement. nih.gov This stereoinversion has significant implications, as it allows the D-enantiomer to be utilized in pathways that are specific to the L-form, such as protein synthesis and the production of key neurochemicals. frontiersin.org

Furthermore, DAAO directly participates in the catabolism of D-tryptophan by converting it into indole-3-pyruvic acid. frontiersin.org Human DAAO exhibits a preference for hydrophobic amino acids like D-tryptophan. frontiersin.org This enzymatic action is the initial step in a cascade that leads to the formation of various metabolites. nih.gov

Contribution to Kynurenine (B1673888) Pathway Metabolite Formation

The kynurenine pathway is the principal route for L-tryptophan catabolism, accounting for over 95% of its degradation and leading to the production of several neuroactive compounds. mdpi.comfrontiersin.orgcpn.or.kr Research has revealed that D-tryptophan also contributes to the pool of kynurenine pathway metabolites. nih.govresearchgate.net

Following the administration of D-tryptophan in mice, there is a notable increase in several kynurenine pathway metabolites, including D-kynurenine, L-kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid in both peripheral tissues and the brain. nih.gov The formation of these metabolites from D-tryptophan is significantly influenced by DAAO activity. nih.govfrontiersin.org For instance, DAAO can produce D-kynurenine from D-tryptophan, which can then be further metabolized. nih.govresearchgate.net Inhibition of DAAO has been shown to reduce the production of kynurenic acid from D-tryptophan. nih.gov

This indicates that catabolic routes beyond the classical L-tryptophan pathway contribute to the in vivo synthesis of important neuroactive molecules like kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. nih.gov

Interplay with Gut Microbiota Metabolism

The gut microbiota plays a pivotal role in tryptophan metabolism, influencing the availability of tryptophan and its metabolites to the host. mdpi.comfrontiersin.org This intricate relationship has profound effects on host physiology, including immune function and intestinal homeostasis. frontiersin.orgfrontiersin.org

Microbial Biosynthesis and Biotransformation of Tryptophan Metabolites

The gut microbiota can directly metabolize dietary tryptophan into a variety of bioactive compounds. mdpi.comunite.it A significant portion of dietary tryptophan, estimated at around 4-6%, is processed by gut bacteria. frontiersin.orgfrontiersin.org Microbial enzymes, such as tryptophanase found in bacteria like Escherichia coli and Clostridium species, convert tryptophan into indole (B1671886). nih.gov Other microbial enzymes can produce tryptamine (B22526) and indole-3-pyruvic acid, which serves as a precursor for other indole derivatives like indole-3-acetic acid and indole-3-lactic acid. mdpi.comfrontiersin.org

Some gut microbes are also capable of synthesizing tryptophan. nih.gov While this microbial production may not significantly alter host serum tryptophan levels, it provides a local source of tryptophan within the gut mucosa for both microbial and potentially host cell metabolism. tandfonline.com The composition of the gut microbiota can therefore dictate the array of tryptophan metabolites produced, creating a unique metabolic signature that can influence host health. cambridge.org

Impact on Intestinal Homeostasis and Barrier Function through Metabolites

Tryptophan metabolites, particularly those produced by the gut microbiota, are crucial for maintaining intestinal homeostasis and the integrity of the gut barrier. frontiersin.orgcambridge.org These metabolites act as signaling molecules that interact with host cells. frontiersin.org

A key mechanism involves the activation of the aryl hydrocarbon receptor (AhR), a transcription factor present in intestinal immune and epithelial cells. frontiersin.orgwur.nl Several microbial tryptophan metabolites, including indole, indole-3-acetic acid, and indole-3-propionic acid, are potent AhR ligands. tandfonline.comwur.nl Activation of AhR enhances the function of the intestinal epithelial barrier and promotes regulatory immune responses. frontiersin.org For example, AhR activation can lead to the production of interleukin-22 (IL-22), a cytokine that strengthens the barrier by promoting the expression of antimicrobial peptides and increasing mucus secretion. frontiersin.orgwur.nl

Furthermore, indole-3-propionic acid has been shown to fortify the gut barrier by increasing the expression of tight junction proteins through the activation of the pregnane (B1235032) X receptor (PXR). wur.nl These actions collectively help to regulate intestinal permeability and reduce inflammation, highlighting the critical role of the gut microbiota-tryptophan axis in maintaining a healthy gut environment. frontiersin.orgresearchgate.net

Research on Absorption, Distribution, and Clearance Mechanisms of Tryptophan (and relevance to this compound)

The absorption, distribution, and clearance of tryptophan are tightly regulated processes that determine its availability for various metabolic pathways. researchgate.net After ingestion, tryptophan is absorbed in the intestine and transported via the bloodstream to different tissues. nih.gov

The absorption of tryptophan in the intestines is facilitated by specific transporters, such as the B0AT1 (SLC6A19) transporter. frontiersin.org Once in circulation, tryptophan is distributed to organs like the brain, heart, and muscles, where it is taken up by cells through transporters like SLC1A5 and SLC7A5 for subsequent metabolism. nih.gov

While specific pharmacokinetic data for this compound is limited, research on D-tryptophan indicates rapid clearance from plasma. frontiersin.org The metabolic fate of D-tryptophan, including its conversion to L-tryptophan and catabolism via the kynurenine pathway, suggests that its distribution and clearance are influenced by the activity of enzymes like DAAO. nih.govfrontiersin.org The principles of amino acid transport and metabolism provide a framework for understanding the likely pharmacokinetic profile of this compound, although further specific research is needed.

Advanced Analytical Methodologies for D Tryptophanol and Metabolite Quantification in Research

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for the analysis of D-Tryptophanol, providing the necessary separation from its L-enantiomer and other matrix components.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The assessment of the enantiomeric purity of this compound is critical, and chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. The separation of D- and L-Tryptophanol relies on the formation of transient diastereomeric complexes with a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive.

A variety of CSPs have been successfully employed for the enantioseparation of tryptophan and its derivatives, and these principles are directly applicable to this compound. mdpi.commdpi.comnih.gov Protein-based CSPs, such as those using human serum albumin (HSA) or α1-acid glycoprotein (B1211001) (AGP), are effective due to their complex three-dimensional structures that offer multiple sites for stereospecific interactions. mdpi.commdpi.com Macrocyclic glycopeptide antibiotics, like teicoplanin and ristocetin (B1679390) A, are also widely used CSPs that can resolve the enantiomers of various amino acids and their derivatives, including amino alcohols. researchgate.netsigmaaldrich.com Additionally, cyclodextrin-based CSPs, particularly β-cyclodextrin derivatives, can achieve separation through inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. researchgate.net

Alternatively, chiral separation can be achieved on a conventional achiral column (like a C18 column) by introducing a chiral ligand exchange additive to the mobile phase. For instance, a mobile phase containing an L-amino acid (such as L-leucine or L-histidine) and a copper(II) salt can facilitate the separation of D- and L-amino acid enantiomers through the formation of diastereomeric ternary complexes. researchgate.netunibuc.roresearchgate.net

Table 1: Chiral HPLC Methodologies for Enantiomeric Purity Assessment

Chiral Stationary Phase (CSP)/MethodMobile Phase CompositionDetectionPrincipleReference
Human Serum Albumin (HSA)Phosphate BufferUVProtein-based chiral recognition mdpi.com
Ristocetin A (Macrocyclic Glycopeptide)Reversed-phase or Polar-organicUVMulti-point interaction (hydrogen bonding, steric hindrance) researchgate.net
Heptakis(3-O-methyl)-β-CDReversed-phaseUVInclusion complexation researchgate.net
Cinchona Alkaloid-based Zwitterionic CSPMethanol/Water with Formic Acid & DiethylamineUVIon-exchange and hydrogen bonding nih.gov
Chiral Ligand Exchange (on C18 column)Water/Methanol with L-Leucine and Copper SulfateUVFormation of diastereomeric metal complexes researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Matrix Analysis

For the analysis of this compound and its metabolites in complex biological samples such as plasma, urine, or tissue extracts, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method. inviteo.frdiva-portal.orgnih.govchromatographyonline.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.netnih.gov

When coupled with mass spectrometry, UHPLC provides a powerful platform for metabolomics. diva-portal.orgprodigest.euomfcanada.ngonih.gov The high peak capacity of UHPLC is essential for separating this compound from a multitude of endogenous compounds, thereby reducing matrix effects and improving the accuracy of quantification. nih.gov Reversed-phase columns, such as C18, are commonly used with gradient elution involving water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. diva-portal.orgchromatographyonline.comresearchgate.net The short analysis times, often under 10 minutes, make UHPLC suitable for high-throughput screening in clinical and research settings. nih.govomfcanada.ngo

Mass Spectrometry-Based Profiling and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but it requires a chemical derivatization step. d-nb.infosigmaaldrich.com this compound, like other amino alcohols, is a polar and non-volatile compound, making it unsuitable for direct GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (hydroxyl and amino groups) into less polar, more volatile moieties. sigmaaldrich.comresearchgate.net

A common derivatization technique is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting derivatives are thermally stable and volatile, allowing for good chromatographic separation and subsequent detection by mass spectrometry. sigmaaldrich.comosti.gov The mass spectra of these derivatives show characteristic fragmentation patterns that can be used for structural confirmation and quantification. While effective, derivatization adds a step to sample preparation and must be carefully controlled to ensure reproducibility. researchgate.net

Table 2: GC-MS Derivatization Approaches for Amino Alcohols like this compound

Derivatization ReagentDerivative FormedKey AdvantagesReference
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Hexamethyldisilazane (HMDS)Trimethylsilyl (TMS)Effective for on-resin derivatization following solid-phase extraction. nih.gov
Propyl ChloroformatePropylcarbamate-esterReaction can be performed directly in aqueous solution. d-nb.info
Phenyldimethylsilyl Chloride (PDMSCl)Phenyldimethylsilyl (PDMS)Allows for rapid derivatization at room temperature. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolomics

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) represents the gold standard for metabolomics studies involving this compound. nih.govresearchgate.netdiva-portal.orgacs.orgacs.org These techniques offer unparalleled sensitivity and selectivity, enabling the quantification of analytes at very low concentrations (nanomolar to picomolar) in complex biological fluids. inviteo.frbohrium.com

In LC-MS/MS, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment generated after collision-induced dissociation). This targeted approach is highly specific and provides accurate quantification.

HRMS platforms, such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). acs.org This allows for the confident identification of this compound and its metabolites based on their exact mass. acs.orgrsc.org Furthermore, HRMS can be operated in full-scan mode to perform untargeted metabolomics, enabling the discovery of novel metabolites of this compound without prior knowledge of their structure. nih.govacs.org

Table 3: LC-MS Based Methodologies for Tryptophanol and Metabolite Analysis

TechniquePlatformKey FeaturesApplicationReference
UHPLC-MS/MSTriple QuadrupoleHigh sensitivity and specificity via Multiple Reaction Monitoring (MRM). Short analysis times.Targeted quantification of tryptophan metabolites in plasma, serum, and brain tissue. inviteo.frdiva-portal.orgbohrium.comacs.org
UHPLC-HRMSQ Exactive™ (Quadrupole-Orbitrap)High mass accuracy (<5 ppm) and resolution. Enables both targeted and untargeted analysis.Comprehensive profiling and quantification of neurotransmitters and tryptophan metabolites in various biological matrices. researchgate.netdiva-portal.orgacs.org

Spectroscopic and Biosensor-Based Detection for Research Applications

Beyond chromatography and mass spectrometry, other analytical methods are being developed for specific research applications.

The inherent fluorescence of the indole (B1671886) ring in this compound provides a basis for spectroscopic detection. acs.orgbmglabtech.com Similar to its parent amino acid, tryptophan, this compound absorbs UV light at around 280 nm and emits fluorescence in the 300-350 nm range. omlc.orgatlantis-press.commdpi.com Fluorescence spectroscopy is a sensitive technique, although its selectivity in complex biological samples can be limited due to interference from other endogenous fluorophores. acs.org However, it can be a valuable tool for in vitro assays and for studying interactions with other molecules that cause a change in the fluorescence signal. bmglabtech.com

Biosensors offer a promising avenue for the rapid and selective detection of chiral molecules like this compound. researchgate.netmdpi.com These devices typically integrate a biological recognition element (like an enzyme or an antibody) with a signal transducer. For example, organic electrochemical transistors (OECTs) have been modified with molecularly imprinted polymers (MIPs) or enzymes to create highly selective chiral biosensors for tryptophan enantiomers. researchgate.net A fluorescent chiral ionic liquid has also been developed as a sensor that shows enantioselective enhancement when binding to chiral amino alcohols. rsc.org While still largely in the research and development phase, biosensors could provide point-of-care or high-throughput screening platforms for this compound in the future. uni-duesseldorf.deacs.org

Translational Research and Future Directions for D Tryptophanol

Exploration in Neurobiological Research Models

D-Tryptophanol and its metabolites are subjects of investigation in various neurobiological research models, with studies exploring their potential roles in both normal brain function and pathological conditions. The metabolism of D-tryptophan in the brain and peripheral systems can lead to the formation of kynurenine (B1673888) pathway metabolites, including D-kynurenine, which is a precursor to several neuroactive compounds. frontiersin.org These compounds are implicated in the pathophysiology of a range of neurological and psychiatric disorders. frontiersin.org

In mouse models, the administration of D-tryptophan has been shown to result in its conversion to L-tryptophan and subsequently to kynurenic acid by the enzyme D-amino acid oxidase (DAAO). mdpi.com Kynurenic acid is known for its neuromodulatory properties, including its ability to act as an antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, which may confer anti-excitotoxic and anticonvulsant effects. mdpi.comfrontiersin.org However, kynurenic acid can also trigger the expression of interleukin-6 through the aryl hydrocarbon receptor, indicating a potential pro-inflammatory role. mdpi.com This dual activity highlights the complex nature of D-tryptophan's influence on neuronal signaling.

The tryptophan metabolic pathway is increasingly recognized as a crucial link between the immune system, inflammatory responses, and neurotransmission systems, including the serotonergic and glutamatergic pathways. frontiersin.org Dysregulation of this pathway has been associated with several age-related neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. frontiersin.org Furthermore, research has pointed to the potential involvement of D-amino acids produced by gut bacteria in the development and progression of neurological disorders like Alzheimer's disease and schizophrenia. mdpi.com Recent discoveries have also highlighted the arrangement of tryptophan molecules in neuronal structures, suggesting a role in quantum biological processes that could protect the brain from degenerative diseases and facilitate ultra-fast information processing. news-medical.net

A derivative of D-tryptophan, 1-methyl-D-tryptophan (also known as Indoximod), is an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). mdpi.com This enzyme is involved in the kynurenine pathway and its inhibition by 1-methyl-D-tryptophan has been shown to reverse physiological indicators in a ketamine-induced model of schizophrenia. mdpi.com

Table 1: this compound in Neurobiological Research Models

Research ModelKey FindingsPotential Implications
Mouse BrainD-tryptophan is converted to L-tryptophan and kynurenic acid by DAAO. mdpi.comModulation of NMDA receptor activity and potential neuroprotective or pro-inflammatory effects. mdpi.comfrontiersin.org
Age-Related Disease Models (e.g., Alzheimer's, Parkinson's)Dysregulation of the tryptophan metabolic pathway is observed. frontiersin.orgThe pathway is a potential therapeutic target for age-related neurodegenerative diseases. frontiersin.org
Ketamine-Induced Schizophrenia Model1-methyl-D-tryptophan reverses physiological indicators by inhibiting IDO. mdpi.comTargeting the kynurenine pathway may offer a therapeutic strategy for schizophrenia. mdpi.com
Neuronal StructuresTryptophan networks may facilitate quantum superradiance. news-medical.netPotential for neuroprotection against degenerative diseases and rapid information processing. news-medical.net

Applications in Immunological and Inflammatory Disease Models

This compound and its derivatives are being actively investigated for their immunomodulatory properties in various disease models. frontiersin.org The compound has shown potential in regulating immune responses, particularly in the context of allergic inflammation and autoimmune conditions. frontiersin.orgresearchgate.net

In a mouse model of allergic airway inflammation, oral supplementation with D-tryptophan led to a significant reduction in total bronchoalveolar lavage fluid (BALF) cells, primarily due to a decrease in eosinophils. researchgate.netersnet.org The treated mice also exhibited reduced airway hyperreactivity. researchgate.netersnet.org Further analysis revealed that D-tryptophan treatment significantly lowered the number of IL-13 and trended towards reducing IL-4 producing CD4+ T cells, which are key drivers of Th2-mediated allergic responses. researchgate.netersnet.org Additionally, the percentages of CD40+ and CD86+ dendritic cells were halved, suggesting an impact on antigen presentation and T cell activation. researchgate.netersnet.org

The immunomodulatory effects of D-tryptophan are linked to its role as a metabolite of certain gut bacteria, where it can act as a probiotic substance to maintain intestinal homeostasis and alleviate allergic diseases. frontiersin.org The metabolism of tryptophan is a critical regulator of inflammatory responses. nih.gov Enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase-1 (Tph-1) catabolize tryptophan, leading to local depletion of this essential amino acid and the production of immunoregulatory metabolites known as kynurenines. rupress.org This metabolic pathway is crucial for maintaining immune tolerance and controlling inflammatory responses. rupress.org

Furthermore, the IDO inhibitor 1-methyl-D-tryptophan (D-1MT) has been studied in the context of HIV-1 encephalitis, where it was shown to influence the production of cytotoxic T lymphocytes and aid in clearing virus-infected macrophages in animal models. frontiersin.org In models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, Tph-1 deficiency was found to exacerbate the disease, suggesting that tryptophan metabolism plays a protective role in neuroinflammation. rupress.org

Table 2: Effects of this compound in Immunological and Inflammatory Disease Models

Disease ModelKey FindingsMechanism of Action
Allergic Airway Inflammation (Mouse)Reduced total BALF cells (especially eosinophils) and airway hyperreactivity. researchgate.netersnet.orgDecreased IL-13 and IL-4 producing CD4+ T cells; reduced CD40+ and CD86+ dendritic cells. researchgate.netersnet.org
Experimental Autoimmune Encephalomyelitis (EAE)Tph-1 deficiency worsened disease severity. rupress.orgTryptophan metabolism via Tph-1 is protective against neuroinflammation. rupress.org
HIV-1 Encephalitis (Animal Model)1-methyl-D-tryptophan influenced cytotoxic T lymphocyte production and viral clearance. frontiersin.orgModulation of the IDO pathway. frontiersin.org

Investigation in Oncological Research

This compound and its derivatives, particularly 1-methyl-D-tryptophan (Indoximod or D-1MT), are being extensively studied in oncological research for their potential to modulate the tumor microenvironment and enhance anti-tumor immunity. mdpi.comcancer.gov The primary target of this research is the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in tumor immune escape. plos.org

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to its depletion in the local tumor microenvironment and the accumulation of immunosuppressive metabolites called kynurenines. plos.orgnih.gov This process inhibits the function of T cells, which are crucial for killing tumor cells, thereby allowing the tumor to evade the immune system. cancer.govfrontiersin.org High expression of IDO1 in various solid tumors has been correlated with poor prognosis and chemoresistance. mdpi.com

1-methyl-D-tryptophan is an inhibitor of the IDO pathway. mdpi.com It is being investigated in clinical trials for various cancers, including melanoma, breast, prostate, and pancreatic cancer, both as a standalone therapy and in combination with other treatments like chemotherapy and immune checkpoint inhibitors. mdpi.comcancer.gov The rationale behind using IDO inhibitors is to block the immunosuppressive effects of tryptophan catabolism and restore the anti-tumor activity of the immune system. nih.gov

However, the role of 1-methyl-D-tryptophan is complex. Some studies have shown that while it is intended to inhibit IDO1, it can paradoxically lead to the upregulation of IDO1 expression in human cancer cells. plos.org This effect was observed to be mediated through the p38 MAPK and JNK signaling pathways. plos.org This finding suggests that the off-target effects of 1-methyl-D-tryptophan need to be carefully considered in clinical applications. plos.org

Another tryptophan-catabolizing enzyme, tryptophan-2,3-dioxygenase (TDO), is also expressed in some tumors and contributes to immune suppression in a manner similar to IDO1. nih.govfrontiersin.org Therefore, targeting tryptophan catabolism through both IDO and TDO inhibition is an area of active research. nih.gov

Table 3: this compound Derivatives in Oncological Research

CompoundTargetMechanism of ActionResearch Focus
1-methyl-D-tryptophan (Indoximod/D-1MT)Indoleamine 2,3-dioxygenase (IDO) pathway mdpi.comInhibits tryptophan catabolism, aiming to restore anti-tumor immunity. mdpi.comnih.govTreatment of various solid tumors, often in combination with other therapies. mdpi.comcancer.gov
Novel 1-Alkyl-tryptophan AnalogsTryptophan metabolism nih.govInhibition of cancer cell proliferation. nih.govDevelopment of new anti-neoplastic agents. nih.gov

Role in Gut Microbiome and Metabolic Health Research

Research into D-tryptophan has highlighted its significant connections to the gut microbiome and its subsequent impact on metabolic health. frontiersin.orgasm.org The gut microbiota plays a crucial role in metabolizing dietary tryptophan, producing a variety of bioactive metabolites that can influence host physiology. frontiersin.orgmdpi.com

D-tryptophan itself can be produced by gut microbes and is considered an immunomodulatory probiotic substance that helps regulate intestinal homeostasis. frontiersin.org The interplay between host and microbial tryptophan metabolism is a key factor in maintaining health. frontiersin.org For instance, the host enzyme indoleamine 2,3-dioxygenase 1 (IDO1) can influence the way gut microbiota metabolize tryptophan to generate indole (B1671886) metabolites, which in turn affect gut function. frontiersin.org

Alterations in the gut microbiota and tryptophan metabolism have been linked to metabolic diseases such as type 2 diabetes (T2D). asm.org Studies have shown that certain tryptophan metabolites are associated with the risk of developing T2D. escholarship.org For example, an increased ratio of kynurenine to tryptophan in the serum is linked to metabolic syndrome and obesity. asm.org In mouse models of T2D, treatment with metformin (B114582) was found to affect tryptophan metabolism, suggesting a link between the therapeutic effects of the drug and the modulation of this pathway through the gut microbiota. asm.org

Diet is a significant factor that influences both the gut microbiota and tryptophan metabolism. mdpi.com High-fiber diets have been shown to favor the microbial production of beneficial indole derivatives like indole-3-propionic acid (IPA), which has been inversely associated with T2D risk. mdpi.comescholarship.org Conversely, high-fat diets can lead to a decrease in indole-producing bacteria and an increase in tryptophan degradation along the kynurenine pathway. mdpi.com

Emerging evidence from animal studies suggests that a shift in tryptophan metabolism from the host's kynurenine pathway towards microbial indole production, which can occur in mice with a genetic deficiency in IDO1, may lead to improved insulin (B600854) sensitivity. escholarship.org This highlights the potential for therapeutic interventions that target the gut microbiota to modulate tryptophan metabolism for the benefit of metabolic health.

Table 4: D-Tryptophan, Gut Microbiome, and Metabolic Health

Aspect of ResearchKey FindingsPotential Implications
Gut Microbiota MetabolismGut microbes produce D-tryptophan and other bioactive indole metabolites from dietary tryptophan. frontiersin.orgfrontiersin.orgModulation of intestinal homeostasis and immune function. frontiersin.org
Metabolic Disease (T2D)Altered tryptophan metabolite profiles are associated with T2D risk. asm.orgescholarship.orgTryptophan metabolites could serve as biomarkers for T2D and its complications. asm.org
Diet and Microbiome InteractionHigh-fiber diets promote the production of beneficial indole derivatives by the gut microbiota. mdpi.comescholarship.orgDietary interventions targeting the gut microbiota can modulate tryptophan metabolism for improved metabolic health. mdpi.com
Host-Microbiota CrosstalkHost IDO1 activity influences microbial tryptophan metabolism and insulin sensitivity. frontiersin.orgescholarship.orgTargeting the host-microbiota axis of tryptophan metabolism is a potential therapeutic strategy for metabolic disorders. frontiersin.org

Design and Synthesis of Next-Generation this compound Analogs for Targeted Research

The development of novel D-tryptophan analogs is an active area of research aimed at creating more potent and specific modulators of biological pathways for therapeutic and research purposes. d-nb.inforsc.org Synthetic chemists are employing various strategies to create constrained and substituted analogs of tryptophan to explore their structure-activity relationships and to develop targeted agents for diseases such as cancer. nih.govd-nb.info

One approach involves the synthesis of constrained analogs, such as tetrahydrocarbazole derivatives, which lock the tryptophan structure into a more rigid conformation. d-nb.info These modifications can enhance binding to specific biological targets. The Diels-Alder reaction is one of the chemical methods used to create these complex structures with a high degree of selectivity. d-nb.info

Another strategy focuses on the synthesis of substituted tryptophan analogs, where different chemical groups are added to the indole ring. rsc.orgresearchgate.net For instance, the synthesis of 1-alkyl-tryptophan analogs has been explored to develop potential antitumor agents. nih.gov The synthesis of these analogs often involves protecting the amino and carboxyl groups of tryptophan, followed by alkylation of the indole nitrogen and subsequent deprotection. nih.gov

Efficient and stereoselective synthesis methods are crucial for producing optically pure D-tryptophan analogs. google.com Biocatalytic processes are being developed for this purpose. For example, the nonribosomal peptide synthetase (NRPS) enzyme IvoA has been shown to catalyze the ATP-dependent stereoinversion of L-tryptophan to D-tryptophan with high efficiency. google.com This enzymatic approach can also be used to produce a variety of substituted D-tryptophan analogs with high enantiomeric excess. google.com

Chemical methods for asymmetric synthesis are also widely used. The Strecker amino acid synthesis, utilizing chiral auxiliaries like (S)-methylbenzylamine, has been successfully employed for the synthesis of enantiomerically pure (S)-tryptophan analogs. rsc.org Palladium-catalyzed heteroannulation reactions are another powerful tool for the concise and optically active synthesis of tryptophan derivatives from substituted o-iodoanilines and a chiral alkyne. researchgate.net This method has been used for the large-scale synthesis of analogs like 6-methoxy-D-tryptophan. researchgate.net

These advanced synthetic methodologies are providing researchers with a diverse library of D-tryptophan analogs, enabling the exploration of their biological functions and the development of next-generation therapeutic agents.

Table 5: Synthesis of this compound Analogs

Synthetic StrategyDescriptionExample Application
Constrained AnalogsCreation of rigid structures like tetrahydrocarbazoles. d-nb.infoDevelopment of ligands for G-protein-coupled receptors. d-nb.info
Substituted AnalogsAddition of chemical groups to the indole ring. nih.govrsc.orgSynthesis of potential antitumor agents. nih.gov
Biocatalytic StereoinversionUse of enzymes like IvoA to convert L-tryptophan to D-tryptophan. google.comProduction of optically pure D-tryptophan and its analogs. google.com
Asymmetric Synthesis (Strecker)Use of chiral auxiliaries to produce enantiomerically pure analogs. rsc.orgSynthesis of tryptophan analogs for peptide synthesis. rsc.org
Palladium-Catalyzed HeteroannulationReaction of o-iodoanilines with a chiral alkyne. researchgate.netLarge-scale synthesis of optically active tryptophan derivatives. researchgate.net

Q & A

Q. How should researchers address potential neurotoxicity risks in this compound studies?

  • Methodological Answer : Preclinical toxicity screening in animal models (e.g., rotarod tests for motor function, histopathology of brain tissue). In vitro assays for oxidative stress markers (e.g., glutathione levels) and apoptosis (e.g., caspase-3 activation). Include negative controls and dose-escalation phases to establish safety thresholds .

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